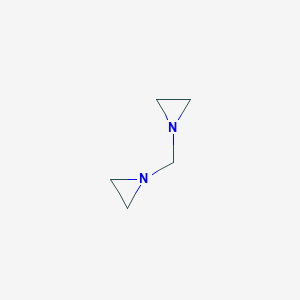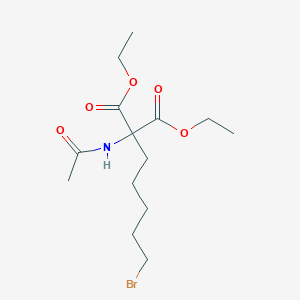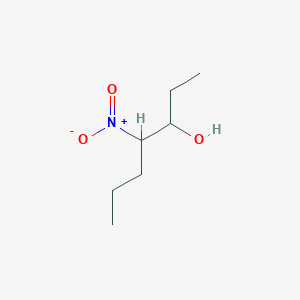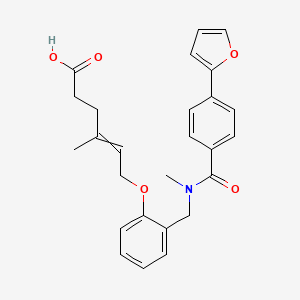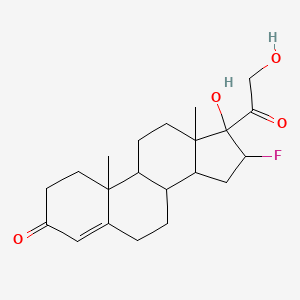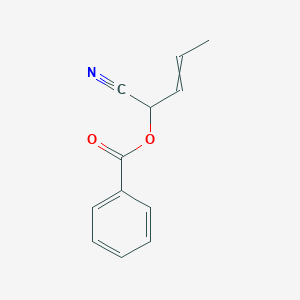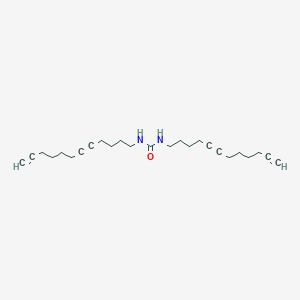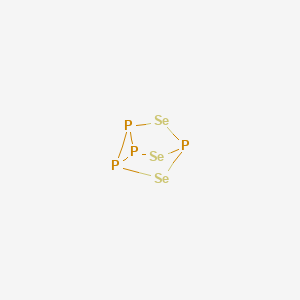
Tetraphosphorous triselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphorous triselenide, with the chemical formula P₄Se₃, is a compound consisting of phosphorus and selenium. It is known for its unique molecular structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphosphorous triselenide can be synthesized through the direct combination of elemental phosphorus and selenium. The reaction typically involves heating the elements in a controlled environment to facilitate the formation of the compound. The reaction can be represented as: [ 4P + 3Se \rightarrow P₄Se₃ ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This includes the use of inert atmospheres to prevent unwanted side reactions and the application of precise temperature control to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Tetraphosphorous triselenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens.
Reducing Agents: Hydrogen, metals like sodium or potassium.
Substitution Reagents: Transition metal complexes, such as [RhCl(cod)] (cod = cycloocta-1,5-diene) in the presence of triphos (1,1,1-tris(diphenylphosphinomethy)ethane).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides and selenium oxides, while substitution reactions can produce a variety of organophosphorus compounds .
Scientific Research Applications
Tetraphosphorous triselenide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-selenium compounds and as a reagent in various chemical reactions.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although this area is still in its early stages.
Mechanism of Action
The mechanism by which tetraphosphorous triselenide exerts its effects involves its ability to interact with other molecules through its phosphorus and selenium atoms. These interactions can lead to the formation of new compounds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Tetraphosphorous trisulfide (P₄S₃): Similar in structure but contains sulfur instead of selenium.
Tetraphosphorous tetraselenide (P₄Se₄): Contains an additional selenium atom compared to tetraphosphorous triselenide.
Comparison: this compound is unique due to its specific phosphorus to selenium ratio, which imparts distinct chemical and physical properties. Compared to tetraphosphorous trisulfide, it has different reactivity and stability profiles, making it suitable for different applications. Tetraphosphorous tetraselenide, on the other hand, has a higher selenium content, which affects its electronic and optical properties .
Properties
CAS No. |
1314-86-9 |
|---|---|
Molecular Formula |
P4Se3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
3,5,7-triselena-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/P4Se3/c5-1-2-3(1)7-4(5)6-2 |
InChI Key |
JITAYAMNFZGGKL-UHFFFAOYSA-N |
Canonical SMILES |
P12P3P1[Se]P([Se]2)[Se]3 |
physical_description |
Orange-red solid with an irritating odor; [Merck Index] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




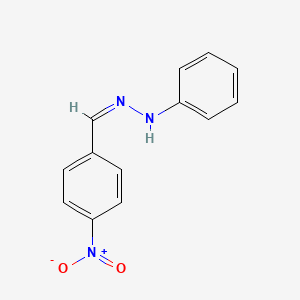
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
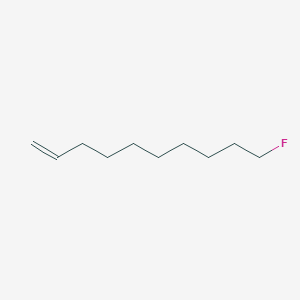
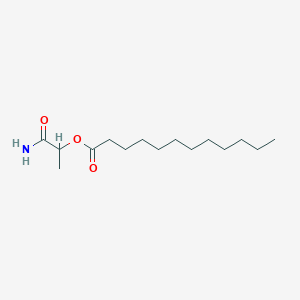
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
